Friedelanol
Overview
Description
Friedelanol is a pentacyclic triterpenoid with the molecular formula C30H52O . It is commonly distributed in plants and found in edible fruits and vegetables .
Synthesis Analysis
Friedelin and its derivative 3β-friedelinol are reported to have significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties . Friedelanol is a b-diketone that occurs naturally in the roots of B. dracunculifolia .Molecular Structure Analysis
Friedelanol has a molecular weight of 428.733 Da . It is one of the major pentacyclic terpenes present in the cork of different plants .Chemical Reactions Analysis
Friedelin and its derivative 3β-friedelinol have diverse biological activities such as anti-inflammatory, antibacterial, and antiviral agents . These compounds are considered promising candidates for drug development .Physical And Chemical Properties Analysis
Friedelanol has a density of 1.0±0.1 g/cm3, a boiling point of 478.3±13.0 °C at 760 mmHg, and a flash point of 199.6±12.3 °C . It has a molar refractivity of 132.3±0.3 cm3 .Scientific Research Applications
Antinociceptive Activity
Research has identified Friedelanol among compounds with potent antinociceptive effects. A study on Maytenus robusta highlighted a derivative of Friedelanol exhibiting significant dose-dependent antinociceptive activity, which was more effective than aspirin and paracetamol in animal models (Niero et al., 2006).
Antidermatophytic Activity
Friedelanol has also been studied for its antifungal properties, especially against dermatophytic fungi. Its derivatives showed promising antidermatophytic activities in studies involving compounds isolated from Syzygium jambos (Kuiaté et al., 2007).
Antiviral Properties
Significant antiviral activities have been attributed to Friedelanol, particularly against human coronaviruses. Its potency suggests potential for the development of new antiviral drugs, indicating a promising scaffold for future pharmaceuticals (Chang et al., 2012).
Anti-Newcastle Disease Virus Activity
Friedelanol derivatives have shown activity against the Newcastle Disease Virus (NDV), a significant threat to the poultry industry. This suggests potential applications in veterinary medicine, especially for poultry health (Credo et al., 2022).
Inhibition of Cellular Senescence
The compound has been investigated for its role in inhibiting cellular senescence, a process associated with aging and age-related diseases. This suggests potential applications in anti-aging treatments and the management of aging-associated conditions (Yang et al., 2011).
Safety And Hazards
Future Directions
Friedelanol and its derivatives have broad biological activities and their potential cytotoxic activity indicates they have a promising future in the control of various diseases . The use of Friedelanol as nutraceutical and cosmeceutical agents as well as the industrial applications is a new trend .
properties
IUPAC Name |
(3R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21+,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQFROEGGNAER-VYFOYESCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Friedelanol | |
CAS RN |
5085-72-3 | |
Record name | Friedelan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005085723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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